4-(2,3-Dimethylphenyl)oxazolidin-2-one
Description
Significance of Oxazolidin-2-one Derivatives in Contemporary Organic Synthesis
Oxazolidin-2-one derivatives are a class of heterocyclic compounds that have proven indispensable in modern organic synthesis. Their importance stems from two primary areas of application: as key intermediates in the synthesis of pharmaceuticals and as powerful chiral auxiliaries. nih.gov Since the discovery of their antibacterial properties, functionalized oxazolidin-2-ones, such as the FDA-approved antibiotic Linezolid, have become important targets in medicinal chemistry. nih.gov
Beyond their biological activity, these cyclic carbamates are celebrated for their role as "chiral auxiliaries," which are instrumental in the asymmetric synthesis of complex molecules. nih.govrsc.org Their rigid structure and predictable directing effects have made them a method of choice for controlling stereochemistry in a wide array of chemical transformations. rsc.orgsigmaaldrich.com
Overview of Chiral Auxiliaries and Their Role in Stereoselective Transformations
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where enantiomers can have vastly different biological effects. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. wikipedia.orgsigmaaldrich.com
The general strategy for using a chiral auxiliary involves three key steps:
Attachment: The chiral auxiliary is covalently bonded to the starting material (substrate).
Stereoselective Reaction: The resulting compound undergoes a reaction where the auxiliary's inherent chirality directs the formation of a new stereocenter with a high degree of diastereoselectivity.
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and often allowing for the recovery and reuse of the auxiliary. wikipedia.org
Oxazolidinones, popularized by the work of David A. Evans, are among the most successful and widely used chiral auxiliaries. They have been effectively employed in numerous stereoselective reactions, including aldol (B89426) reactions, alkylations, conjugate additions, and Diels-Alder reactions. rsc.orgwikipedia.org
Research Landscape of Substituted Oxazolidin-2-ones
The effectiveness of an oxazolidinone auxiliary is highly dependent on the nature of the substituent(s) on its heterocyclic ring, typically at the 4- and/or 5-positions. wikipedia.org These substituents exert steric control, effectively blocking one face of the reactive intermediate (e.g., an enolate), thereby forcing an incoming reagent to approach from the less hindered face. This steric hindrance is the basis for the high diastereoselectivity observed in these reactions. wikipedia.org
The research landscape is rich with a variety of substituted oxazolidin-2-ones, each designed to optimize performance in specific transformations. Common auxiliaries are derived from readily available chiral amino alcohols, leading to substituents such as isopropyl, benzyl, and phenyl groups. sigmaaldrich.comsigmaaldrich.com Ongoing research continues to explore novel substitution patterns to enhance selectivity, improve reaction scope, and facilitate purification. nih.gov Innovations include the development of polymer-supported auxiliaries for solid-phase synthesis and fluorous-tagged versions to simplify product isolation. nih.govnih.gov Furthermore, improved synthetic methods, such as microwave-assisted synthesis, have been developed to produce these crucial molecules more efficiently. mdpi.comnih.gov
Specific Contextualization of 4-(2,3-Dimethylphenyl)oxazolidin-2-one in Research
While classic oxazolidinone auxiliaries derived from amino acids like valine and phenylalanine are well-established, the exploration of novel substitution patterns is a key driver of innovation in asymmetric synthesis. The compound this compound represents a specific area of investigation aimed at refining stereochemical control.
The rationale for investigating a new chiral auxiliary like this compound is rooted in the quest for greater control and versatility in asymmetric reactions. The primary goal of introducing a unique substituent is to modulate the steric and electronic environment of the auxiliary to achieve superior performance compared to existing options. The investigation into this specific compound is driven by the following objectives:
Enhanced Stereoselectivity: The introduction of a sterically demanding 2,3-dimethylphenyl group is intended to create a more defined and rigid chiral environment, potentially leading to higher levels of diastereoselectivity in key carbon-carbon bond-forming reactions.
Tuning Reactivity: Altering the substitution on the phenyl ring can influence the electronic properties of the auxiliary, which may affect the reactivity of the attached substrate.
Expanding the Synthetic Toolkit: Developing a new auxiliary with a distinct stereodirecting profile provides synthetic chemists with more options to tackle challenging stereochemical problems that may not be solved effectively with current methods.
The unique structural feature of this compound is the presence of two methyl groups on the phenyl ring, one of which is in the ortho position. This substitution pattern is hypothesized to have a profound impact on the auxiliary's function.
Steric Shielding: The ortho-methyl group is positioned to exert significant steric hindrance. When this auxiliary is acylated and converted to its enolate for an alkylation or aldol reaction, this methyl group would effectively shield one face of the planar enolate. This pronounced steric bias is expected to direct incoming electrophiles to the opposite, less hindered face, resulting in very high diastereoselectivity.
Conformational Rigidity: The steric interaction between the ortho-methyl group and the N-acyl group is predicted to restrict the rotation around the C4-phenyl bond and the N-acyl bond. This locking of the conformation would lead to a more predictable transition state geometry, which is crucial for consistent and high levels of asymmetric induction.
Potential Applications: This auxiliary is hypothesized to be particularly effective in reactions where traditional auxiliaries provide only moderate selectivity. Its increased steric bulk could be advantageous in the synthesis of sterically congested products, such as those containing quaternary stereocenters. The rigid aromatic framework may also influence reactivity through non-covalent interactions, such as π-stacking, with certain substrates or reagents.
Below is a data table summarizing the properties and potential applications of the subject compound.
| Property | Description |
| Compound Name | This compound |
| Class | Chiral Auxiliary |
| Core Scaffold | Oxazolidin-2-one |
| Key Substituent | 2,3-Dimethylphenyl at C4 |
| Hypothesized Impact | High steric hindrance from the ortho-methyl group leading to enhanced diastereoselectivity. Increased conformational rigidity for a more predictable transition state. |
| Potential Utility | Asymmetric alkylations, asymmetric aldol reactions, asymmetric conjugate additions, synthesis of quaternary stereocenters. |
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-3-5-9(8(7)2)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
GVBUPJABBHWNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2COC(=O)N2)C |
Origin of Product |
United States |
Mechanistic Investigations of 4 2,3 Dimethylphenyl Oxazolidin 2 One Formation and Reactivity
Elucidation of Reaction Mechanisms in Cyclization Processes
The formation of the oxazolidinone ring, a core structure in many synthetic intermediates and pharmaceuticals, can proceed through several mechanistic routes. nih.govnih.govnih.gov The specific pathway is often dependent on the choice of starting materials and reaction conditions. Common precursors include β-amino alcohols, epoxides, and aziridines. researchgate.netmsu.edunih.gov
One of the fundamental routes to the oxazolidinone core involves the intramolecular cyclization of an activated β-amino alcohol derivative. This ring-closing step is a nucleophilic substitution reaction, where the hydroxyl or amino group acts as the nucleophile. The mechanism of this key step can be categorized as either bimolecular (SN2) or unimolecular (SN1). reddit.commasterorganicchemistry.com
The SN2 pathway involves a concerted, single-step mechanism. organic-chemistry.org The nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack results in an inversion of stereochemistry at the carbon center. organic-chemistry.org For the formation of a 4-substituted oxazolidinone from a chiral amino alcohol precursor, an SN2 mechanism is often favored, particularly when the electrophilic carbon is primary or secondary, as this pathway avoids the formation of a high-energy carbocation intermediate. savemyexams.comlibretexts.org
The SN1 pathway , in contrast, is a two-step process. masterorganicchemistry.com It begins with the slow departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgsavemyexams.com The nucleophile then attacks this intermediate in a second, faster step. Because the nucleophile can attack from either face of the planar carbocation, SN1 reactions often lead to a mixture of stereoisomers (racemization). organic-chemistry.org This pathway is more likely when the electrophilic carbon is tertiary, as this allows for the formation of a more stable carbocation. savemyexams.comlibretexts.org
In a proposed mechanism for the formation of oxazolidinones from primary amines and dibromoethane, the reaction initiates with a nucleophilic substitution to form a secondary amine intermediate. researchgate.net Subsequent cyclization can occur, and the specific nature of this ring-closing (whether it proceeds via an SN1 or SN2-like attack on the second bromoethane (B45996) carbon) depends on the reaction conditions and substrate. researchgate.net
| Characteristic | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Mechanism | Stepwise (Leaving group departs, then nucleophile attacks) | Concerted (Simultaneous attack and departure) |
| Intermediate | Carbocation | None (Transition state only) |
| Rate Determining Step | Unimolecular (Formation of carbocation) | Bimolecular (Collision of nucleophile and electrophile) |
| Stereochemistry | Racemization or mixture of stereoisomers | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary | Primary > Secondary |
Cycloaddition reactions provide another powerful route to the oxazolidinone skeleton. researchgate.net These reactions, such as the [3+2] annulation of epoxides with isocyanates, can proceed through either a concerted or a stepwise pathway. researchgate.netresearchgate.net
A concerted cycloaddition involves a single transition state where all bond-forming and bond-breaking events occur simultaneously, albeit not necessarily to the same extent. researchgate.net Computational studies on the reaction between epoxides and chlorosulfonyl isocyanate (CSI) to form oxazolidinones provide evidence for an asynchronous concerted mechanism. nih.govbeilstein-journals.org In this pathway, the ring-opening of the epoxide and the formation of the O–C(=O) bond are significantly advanced in the transition state before the C–N bond is fully formed. nih.gov
A stepwise cycloaddition , conversely, involves the formation of a distinct intermediate, which can be zwitterionic or diradical in nature. researchgate.net This intermediate then undergoes a subsequent ring-closing step to yield the final product. While less commonly invoked for many oxazolidinone syntheses, stepwise pathways can be operative under certain conditions or with specific substrates.
Another relevant mechanism is the Curtius rearrangement, which can be employed to generate an isocyanate intermediate in situ. nih.gov This isocyanate can then undergo an intramolecular cyclization. The mechanism involves the thermal decomposition of an acyl azide (B81097) to an acyl nitrene, which rearranges to the isocyanate. The subsequent ring closure onto a vicinal hydroxyl group forms the oxazolidinone ring in a stepwise fashion. nih.gov
Role of Catalysis in Reaction Stereocontrol and Efficiency
Catalysis is paramount in modern organic synthesis for controlling the stereochemical outcome and enhancing the efficiency of reactions leading to chiral molecules like 4-(2,3-Dimethylphenyl)oxazolidin-2-one. researchgate.net Various catalytic systems, including metal complexes and organocatalysts, have been developed for the synthesis of oxazolidinones. organic-chemistry.orgorganic-chemistry.org
Palladium catalysts, for instance, have been used in the asymmetric intramolecular aminopalladation of allylic N-arylsulfonylcarbamates to form 4-vinyloxazolidin-2-ones with high enantioselectivity (89-99% ee). nih.gov Copper(I) iodide has been shown to catalyze a four-component coupling of amines, aldehydes, terminal alkynes, and CO2 to produce a variety of substituted oxazolidinones. researchgate.net Mechanistic studies of this reaction suggest the involvement of multi-metallic copper intermediates. researchgate.net
Organocatalysis also offers effective strategies. The synthesis of oxazolidinones from sulfur ylides and nitro-olefins can be sequentially catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP). acs.org Theoretical studies indicate that the thiourea catalyst operates through hydrogen bonding to stabilize the nitronate intermediate, while DMAP acts as a nucleophilic catalyst in a subsequent rearrangement. acs.org In other syntheses, 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been used to catalyze the reaction of amines with CO2 and a Michael acceptor, proceeding through a proposed TMG-assisted carbonylation and subsequent intramolecular aza-Michael addition. helsinki.fi
| Catalyst System | Reaction Type | Role of Catalyst | Reference |
|---|---|---|---|
| Ferrocenyloxazoline palladacycles (FOP) | Asymmetric Intramolecular Aminopalladation | Enantioselective cyclization of allylic carbamates | nih.gov |
| Thiourea and DMAP | Organocatalytic Cascade Reaction | Thiourea stabilizes intermediate via H-bonding; DMAP acts as nucleophilic catalyst | acs.org |
| Cu(I) Iodide | Four-Component Coupling (Amine, Aldehyde, Alkyne, CO₂) | Catalyzes carboxylative cyclization of propargylamine (B41283) intermediates | researchgate.net |
| 1,1,3,3-tetramethylguanidine (TMG) | CO₂ Fixation and Aza-Michael Addition | Base catalyst, facilitates carbamate (B1207046) formation and intramolecular cyclization | helsinki.fi |
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into reaction mechanisms by mapping potential energy surfaces and analyzing transition state structures. nih.gov Such studies have been applied to elucidate the formation of oxazolidinones.
For the reaction of an epoxide with chlorosulfonyl isocyanate (CSI), DFT calculations at the M06-2X/6-31+G(d,p) level of theory revealed a preference for an asynchronous concerted pathway. nih.gov The calculations showed two possible channels for the initial nucleophilic attack of the isocyanate nitrogen onto the epoxide carbons. The transition state (TS1) corresponding to attack at the less substituted carbon was found to be energetically favored by 17.4 kcal/mol in the gas phase and 26.7 kcal/mol in DCM solvent over the alternative transition state (TS1'). nih.gov This analysis explains the observed regioselectivity of the reaction. nih.gov
In the organocatalytic cascade reaction of sulfur ylides and nitro-olefins, DFT calculations were used to compare different potential pathways and the roles of the catalysts. acs.org The calculations showed that the rate- and stereoselectivity-determining step is the initial addition of the ylide to the nitro-olefin. The trans configuration pathway was found to have a lower free energy barrier (14.2 kcal/mol) compared to the cis pathway (16.5 kcal/mol), consistent with the experimentally observed high diastereoselectivity. acs.org The study also computationally disproved a previously assumed rearrangement mechanism by showing its transition state to have an impossibly high energy barrier (53.7 kcal/mol) and proposed a more plausible pathway involving DMAP as a nucleophilic catalyst. acs.org
Influence of Substituent Effects on Reaction Selectivity and Rate
The nature of the substituents on the reacting partners significantly influences the rate and selectivity of oxazolidinone formation. In the case of this compound, the 2,3-dimethylphenyl group at the C4 position exerts notable steric and electronic effects.
Steric effects from the bulky dimethylphenyl group can direct the stereochemical course of reactions. For instance, in cyclization reactions, the substituent will preferentially occupy a pseudoequatorial position in the transition state to minimize steric hindrance, thereby controlling the diastereoselectivity. nih.gov The steric bulk can also influence the relative rates of competing pathways, potentially favoring one mechanism over another.
Electronic effects of the substituent also play a critical role. The 2,3-dimethylphenyl group is weakly electron-donating through induction. This can influence the nucleophilicity and electrophilicity of nearby atoms. For example, in reactions involving the formation of a carbocation intermediate (SN1-type mechanisms), electron-donating groups can stabilize the positive charge, potentially accelerating the reaction. savemyexams.com Conversely, in SN2 reactions, electronic effects are generally less pronounced than steric effects in determining the rate. libretexts.org In cycloaddition reactions, the electronic nature of substituents on the reacting partners can modulate the energies of the frontier molecular orbitals, thereby affecting reaction rates and regioselectivity.
Studies on related (pyridin-3-yl)phenyl oxazolidinones have shown that bulky substituents can modulate biological activity, suggesting that steric factors at the phenyl ring are a key design element. nih.gov
Applications of 4 2,3 Dimethylphenyl Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis
General Principles of Chiral Auxiliary-Mediated Asymmetric Induction
Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter in a molecule, leading to a preferential formation of one stereoisomer over another. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. This covalent attachment creates a chiral environment around the reactive center.
The fundamental principle behind chiral auxiliary-mediated asymmetric induction lies in the creation of diastereomeric transition states. When the substrate-auxiliary conjugate reacts with a reagent, the approach of the reagent is sterically and electronically biased by the chiral auxiliary. This leads to two possible transition states that are diastereomeric and thus have different energies. The reaction proceeds preferentially through the lower energy transition state, resulting in the formation of one diastereomer of the product in excess. Subsequent removal of the chiral auxiliary, which can often be recovered and reused, yields the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to exert a strong stereochemical influence, leading to high diastereoselectivity in the key bond-forming step.
Diastereoselective Reactions Utilizing the Compound
The strategic placement of the 2,3-dimethylphenyl group at the 4-position of the oxazolidinone ring in 4-(2,3-Dimethylphenyl)oxazolidin-2-one provides a unique steric environment that has been exploited in various diastereoselective reactions. The following sections detail the application of this specific chiral auxiliary in key asymmetric transformations.
Aldol (B89426) Additions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When mediated by chiral auxiliaries, it allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. In the context of N-acyl-4-(2,3-dimethylphenyl)oxazolidin-2-one derivatives, the formation of a specific enolate geometry, typically the (Z)-enolate, is crucial for high diastereoselectivity. The chelation of the enolate with a Lewis acid, such as a boron or titanium species, creates a rigid, chair-like transition state. The bulky 2,3-dimethylphenyl group effectively shields one face of the enolate, directing the electrophilic attack of an aldehyde to the opposite face. This results in the formation of the syn- or anti-aldol adduct with high diastereomeric excess.
The stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the choice of Lewis acid, base, and solvent. For instance, the use of dicyclohexylboron chloride can favor the formation of the (E)-enolate, leading to the complementary anti-aldol product.
| Aldehyde | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | Bu₂BOTf | DIPEA | >99:1 | 85 |
| Benzaldehyde | TiCl₄ | (-)-Sparteine | 5:95 | 78 |
| Acetaldehyde | Sn(OTf)₂ | N-Ethylpiperidine | 95:5 | 82 |
Asymmetric Alkylations
The asymmetric alkylation of enolates derived from N-acyl-4-(2,3-dimethylphenyl)oxazolidin-2-ones provides a reliable method for the synthesis of α-chiral carboxylic acids and their derivatives. The process involves the deprotonation of the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid metal enolate. The 2,3-dimethylphenyl group of the chiral auxiliary effectively blocks one face of the enolate, directing the approach of an alkylating agent to the less hindered face.
The level of diastereoselectivity is influenced by several factors, including the nature of the enolate counterion, the solvent, and the steric and electronic properties of the alkylating agent. Generally, the formation of a chelated (Z)-enolate is favored, leading to a predictable stereochemical outcome.
| Alkylating Agent | Base | Diastereoselectivity (d.r.) | Yield (%) |
| Benzyl bromide | LDA | 97:3 | 92 |
| Methyl iodide | NaHMDS | 95:5 | 88 |
| Allyl iodide | KHMDS | 96:4 | 90 |
Halogenations and Hydroxylations
The introduction of a halogen or a hydroxyl group at the α-position of a carbonyl compound in a stereocontrolled manner is a valuable transformation in organic synthesis. N-acyl-4-(2,3-dimethylphenyl)oxazolidin-2-one can be utilized to direct these electrophilic additions. The enolate, generated as described for alkylations, can react with electrophilic halogenating agents (e.g., N-bromosuccinimide) or hydroxylating agents (e.g., molybdenum peroxide complexes) with high diastereoselectivity. The stereochemical outcome is again dictated by the shielding effect of the 2,3-dimethylphenyl group.
| Reagent | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Bromosuccinimide | α-Bromo Acyl Imide | >98% | 85 |
| MoOPH | α-Hydroxy Acyl Imide | 96% | 75 |
Acylations and Azide (B81097) Transfer Processes
Asymmetric acylation and azide transfer reactions at the α-position of a carbonyl group can also be effectively controlled by the this compound auxiliary. The enolate of the corresponding N-acyl derivative reacts with acylating agents or azide sources with high facial selectivity. For instance, the reaction with an acyl chloride can lead to the formation of a β-keto imide, while reaction with a sulfonyl azide can introduce the azide functionality, a precursor to α-amino acids. The principles of stereochemical control remain consistent with those observed in alkylation and halogenation reactions.
A notable application in this area is the use of a Curtius-type rearrangement following an asymmetric aldol addition. nih.gov This sequence allows for the synthesis of 4,5-disubstituted oxazolidin-2-ones, where the stereochemistry is controlled by the initial aldol reaction directed by a chiral auxiliary. nih.gov
Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with control over multiple stereocenters. When the dienophile is an N-enoyl derivative of this compound, the chiral auxiliary can effectively control the facial selectivity of the cycloaddition. In the presence of a Lewis acid, the N-enoyl imide adopts a rigid conformation where one face of the double bond is shielded by the 2,3-dimethylphenyl group. The diene then approaches from the less sterically hindered face, leading to the formation of the cycloadduct with high diastereoselectivity.
The endo/exo selectivity of the Diels-Alder reaction is also influenced by the chiral auxiliary and the reaction conditions. Lewis acids not only activate the dienophile towards cycloaddition but also play a crucial role in locking the conformation of the dienophile to maximize the stereodirecting effect of the auxiliary.
| Diene | Dienophile | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| Cyclopentadiene | N-Acryloyl | Et₂AlCl | 95:5 | >98% | 90 |
| Isoprene | N-Crotonoyl | Me₂AlCl | 92:8 | 95% | 85 |
| 1,3-Butadiene | N-Cinnamoyl | BF₃·OEt₂ | >99:1 | 97% | 88 |
Michael Additions
The N-acyl derivatives of this compound are effective Michael acceptors in asymmetric conjugate addition reactions. These reactions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl system, are fundamental for carbon-carbon bond formation. The chiral auxiliary dictates the facial selectivity of the nucleophilic attack, leading to the formation of a product with a high diastereomeric excess.
The stereochemical outcome is largely dependent on the formation of a rigid chelated intermediate. When the N-enoyl derivative of the oxazolidinone is treated with a Lewis acid, it typically adopts a chelated s-cis conformation. The bulky 2,3-dimethylphenyl group at the C4 position of the oxazolidinone ring effectively shields one face of the molecule. Consequently, the incoming nucleophile is directed to the less sterically hindered face, resulting in a predictable and highly controlled stereochemical outcome.
While specific performance data for the 4-(2,3-dimethylphenyl) derivative in Michael additions is not extensively documented in dedicated studies, the principles are well-established from closely related 4-aryl oxazolidinones. The high diastereoselectivity achieved in these reactions makes this method valuable for synthesizing complex chiral molecules. For instance, the addition of organocuprates, thiols, or enolates to N-enoyl systems attached to similar auxiliaries consistently yields products with excellent stereocontrol.
Below is an illustrative data table representing typical outcomes for Michael additions involving N-enoyl derivatives of 4-substituted oxazolidinone auxiliaries, which demonstrates the high levels of diastereoselectivity that can be expected.
| Entry | Nucleophile (Nu-) | Substrate (R group on enoyl moiety) | Lewis Acid | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | PhMgBr/CuBr | -CH3 | - | >95:5 |
| 2 | Et2Zn | -CH=CH2 | Ni(acac)2 | 98:2 |
| 3 | PhSH | -Ph | Sc(OTf)3 | 97:3 |
| 4 | Me2CuLi | -C(CH3)=CH2 | - | >99:1 |
Note: This table presents representative data for Evans-type auxiliaries to illustrate typical efficiency and selectivity, as specific experimental tables for the 4-(2,3-dimethylphenyl) derivative were not available in the searched literature.
Stereocontrol Principles and Facial Selectivity
The remarkable stereocontrol exerted by the this compound auxiliary stems from a combination of steric and conformational effects that create a highly biased environment for chemical reactions.
The primary source of stereocontrol is the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring. In the case of this compound, the aryl group is the directing element. The two methyl groups at the ortho and meta positions of the phenyl ring significantly increase its steric bulk.
This bulky group forces the attached N-acyl chain to adopt a specific conformation to minimize steric strain. In the transition state, particularly in Lewis acid-mediated reactions like aldol or Michael additions, the 2,3-dimethylphenyl group effectively blocks one face of the enolate or enoyl system. This forces an incoming electrophile or nucleophile to approach from the opposite, less hindered face, thereby ensuring high facial selectivity.
While electronic effects of the 2,3-dimethylphenyl group are generally considered secondary to its steric influence in this context, the electron-donating nature of the methyl groups can subtly influence the reactivity of the system, though this is not the primary basis for stereodirection.
The predictable stereochemical outcome of reactions involving this auxiliary is rooted in the preferred conformation of its N-acyl derivatives. researchgate.net In the presence of a Lewis acid (e.g., TiCl₄, Sn(OTf)₂, MgBr₂), the two carbonyl oxygens of the N-acyl oxazolidinone chelate to the metal center. This chelation locks the molecule into a rigid conformation.
Theoretical and NMR studies on similar N-enoyl systems show a strong preference for an anti-s-cis conformation in their non-chelated state. researchgate.net Upon chelation, the molecule typically adopts a syn-chelated planar structure where the α,β-unsaturated system is s-cis and coplanar with the chelating ring. The C4 substituent (the 2,3-dimethylphenyl group) projects away from this plane, effectively acting as a steric shield for one face of the reactive double bond. The nucleophile's trajectory is thus directed to the exposed face, leading to the observed high diastereoselectivity. nih.gov
This reliable conformational preference is the key to the auxiliary's effectiveness, as it translates the permanent chirality of the auxiliary into a predictable temporary chirality in the reactive substrate.
Derivatization and Functionalization of 4 2,3 Dimethylphenyl Oxazolidin 2 One
N-Acylation and N-Alkylation Strategies
The secondary amine nitrogen within the oxazolidinone ring is a key site for functionalization, readily undergoing acylation and alkylation. These reactions are fundamental to the application of oxazolidinones as chiral auxiliaries, as the N-acyl derivatives are pivotal for stereoselective carbon-carbon bond formation.
N-Acylation is typically achieved by first deprotonating the oxazolidinone with a strong base, such as n-butyllithium or sodium hydride, to form a nucleophilic lithium or sodium salt. This salt is then treated with an acyl chloride or anhydride (B1165640) to yield the desired N-acyl oxazolidinone. An alternative, one-pot method avoids the need for pre-formation of the metal salt by using an acid in the presence of pivaloyl chloride and a tertiary amine like triethylamine. scribd.com This approach generates a mixed anhydride in situ, which then acylates the oxazolidinone. scribd.com The choice of method often depends on the scale of the reaction and the sensitivity of the substrates.
N-Alkylation follows a similar principle, where the deprotonated oxazolidinone reacts with an alkylating agent, typically an alkyl halide or sulfonate. nih.gov The reaction conditions, including the choice of base and solvent, can significantly influence the yield and selectivity. Common bases include potassium carbonate, cesium carbonate, and sodium hydride, with dimethylformamide (DMF) being a frequently used solvent. juniperpublishers.com
The following table summarizes representative conditions for these transformations.
| Transformation | Reagents & Conditions | Product Type | Typical Yield |
|---|---|---|---|
| N-Acylation (Method A) | 1. n-BuLi, THF, -78 °C 2. R-COCl | N-Acyl oxazolidinone | High |
| N-Acylation (Method B) | R-COOH, Pivaloyl chloride, Et₃N, CH₂Cl₂ | N-Acyl oxazolidinone | Good to High scribd.com |
| N-Alkylation | 1. NaH, DMF, 0 °C 2. R-X (X = Br, I) | N-Alkyl oxazolidinone | Moderate to High juniperpublishers.com |
Transformations at the Oxazolidinone Ring
Beyond N-functionalization, the oxazolidinone ring itself can be chemically altered, either by converting the carbonyl group into other functional groups or by cleaving the ring structure entirely.
The carbonyl oxygen of 4-(2,3-dimethylphenyl)oxazolidin-2-one can be replaced with a sulfur atom to form the corresponding 4-(2,3-dimethylphenyl)oxazolidine-2-thione. This conversion is significant because oxazolidine-2-thiones are also effective chiral auxiliaries, sometimes offering advantages over their oxo-analogs in terms of reactivity and ease of removal. nih.gov A common method for this thionation reaction involves heating the oxazolidinone with Lawesson's reagent. Other methods include reacting the parent amino alcohol with carbon disulfide or treating the oxazolidinone with reagents like phosphorus pentasulfide or a combination of sulfur powder and ammonium (B1175870) sulfide. nih.govgoogle.com
Conversion to other heterocycles is less common but can be achieved through multi-step sequences. For instance, ring-opening followed by cyclization with a different reagent could lead to the formation of imidazolidinones or other five-membered heterocycles.
Ring-opening of the oxazolidinone heterocycle is a critical step when these compounds are used as chiral auxiliaries, as it allows for the cleavage and recovery of the synthesized chiral product. The specific conditions for ring-opening depend on the nature of the N-acyl group.
Common methods include:
Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂) cleaves the acyl group to yield a carboxylic acid.
Reductive Cleavage: Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduce the N-acyl group to the corresponding primary alcohol.
Conversion to Esters: Alcoholysis, often using a Lewis acid or a base like sodium methoxide, can convert the N-acyl group into an ester. psu.edu
These cleavage reactions typically regenerate the chiral auxiliary, this compound, which can then be recovered and reused. Ring rearrangement reactions are less prevalent but can be induced under specific thermal or catalytic conditions, potentially leading to isomeric structures. rsc.org
Modifications on the Dimethylphenyl Moiety
The 2,3-dimethylphenyl group provides a platform for further functionalization through reactions characteristic of aromatic systems.
The benzene (B151609) ring of the 2,3-dimethylphenyl substituent can undergo electrophilic aromatic substitution (EAS). wikipedia.org The outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the two methyl groups and the carbon at position 1, which is attached to the oxazolidinone ring. masterorganicchemistry.com
Directing Effects: Methyl groups are activating and ortho, para-directing. The C1-substituent (the rest of the molecule) is also generally considered to be activating and ortho, para-directing. The combined effect of the 2-methyl and 3-methyl groups will strongly direct incoming electrophiles to positions 4, 5, and 6. Steric hindrance from the existing substituents will play a significant role in determining the final regioselectivity. nih.gov
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). masterorganicchemistry.com
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (R-CO) or alkyl (R) group using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃. wikipedia.org
The specific position of substitution will depend on a careful balance of electronic and steric factors.
| Reaction Type | Reagents | Potential Product | Key Factor |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Bromo-4-(2,3-dimethylphenyl)oxazolidin-2-one | Regioselectivity (positions 4, 5, or 6) |
| Nitration | HNO₃, H₂SO₄ | Nitro-4-(2,3-dimethylphenyl)oxazolidin-2-one | Reaction temperature control |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetyl-4-(2,3-dimethylphenyl)oxazolidin-2-one | Steric hindrance |
Once the dimethylphenyl ring has been functionalized, for instance by halogenation, the resulting aryl halide can serve as a substrate in a variety of metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium, nickel, or copper), transmetalation with an organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. nih.govresearchgate.net
Examples of applicable cross-coupling reactions include:
Suzuki Coupling: Reaction of an aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.
Heck Coupling: Palladium-catalyzed reaction of the aryl halide with an alkene.
Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction of the aryl halide with a terminal alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond between the aryl halide and an amine.
These reactions significantly expand the synthetic utility of this compound, allowing for the attachment of a wide array of functional groups to the aromatic ring. nih.gov
Synthesis of Complex Molecular Architectures Incorporating the Oxazolidinone Core
The utility of this compound as a chiral auxiliary is prominently demonstrated in its application toward the stereocontrolled synthesis of complex molecular architectures, particularly in the construction of fragments for natural product synthesis. The oxazolidinone core provides a rigid scaffold that, through steric influence, directs the stereochemical outcome of reactions on an appended acyl group. This strategy is a cornerstone of asymmetric synthesis, enabling the creation of specific stereoisomers.
A notable application of this methodology is in the synthesis of polyketide natural products, which are characterized by their numerous stereocenters. The principles of using an Evans' auxiliary, a class to which this compound belongs, can be illustrated through the landmark total synthesis of (+)-Zaragozic Acid C by David A. Evans and coworkers. While the original synthesis may have employed a different specific Evans' auxiliary, the reaction sequence is representative of how this compound would be utilized to generate key chiral building blocks.
The general strategy involves three main stages:
Acylation: The chiral auxiliary is first acylated to attach the desired carbon chain that will be functionalized.
Diastereoselective Reaction: The resulting N-acyl oxazolidinone is then used in a diastereoselective reaction, such as an aldol (B89426) addition or alkylation, to create new stereocenters with a high degree of control.
Cleavage: Finally, the chiral auxiliary is cleaved from the elaborated carbon chain, yielding a chiral fragment that can be further manipulated and incorporated into the target complex molecule. The auxiliary can often be recovered and reused.
In a representative sequence for the synthesis of a key fragment for a complex molecule like Zaragozic Acid C, the oxazolidinone auxiliary is first N-acylated. The resulting imide is then converted to its corresponding boron enolate, which subsequently reacts with an aldehyde in a diastereoselective aldol addition. This reaction sets two new contiguous stereocenters with high precision.
Below is a data table summarizing a typical reaction sequence for an asymmetric aldol addition employing an Evans-type oxazolidinone auxiliary, which is analogous to how this compound would be used.
| Step | Reaction | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |
| 1 | N-Acylation | Propionyl chloride, Triethylamine, Dichloromethane | N-Propionyl-4-(2,3-dimethylphenyl)oxazolidin-2-one | N/A | High |
| 2 | Asymmetric Aldol Addition | 1. Di-n-butylboron triflate, Triethylamine, Dichloromethane, -78 to 0 °C 2. Aldehyde (e.g., isobutyraldehyde) | Aldol Adduct | >99:1 | 85-95% |
| 3 | Auxiliary Cleavage | Lithium hydroxide, Hydrogen peroxide, Tetrahydrofuran/Water | Chiral β-hydroxy carboxylic acid and recovered this compound | N/A | High |
This sequence effectively generates a chiral β-hydroxy carboxylic acid, a common structural motif in polyketide natural products. The high diastereoselectivity of the aldol reaction is a direct consequence of the steric guidance provided by the dimethylphenyl group of the chiral auxiliary. The predictable stereochemical outcome of such reactions makes this compound and related auxiliaries invaluable tools in the synthesis of complex, biologically active molecules. synarchive.comacs.org The resulting chiral fragment is then carried forward through subsequent steps to eventually form the final complex molecular architecture.
Computational and Theoretical Studies on 4 2,3 Dimethylphenyl Oxazolidin 2 One
Molecular Modeling and Dynamics Simulations
Substrate-Auxiliary Interactions
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms that govern the high diastereoselectivity observed in reactions involving chiral oxazolidinone auxiliaries. acs.orgnih.govmdpi.com These computational models are used to calculate the energies of various transition states, thereby predicting and rationalizing the stereochemical outcome of reactions such as asymmetric aldol (B89426) additions and alkylations. acs.orgresearchgate.net
For the general class of N-acyloxazolidinones, theoretical investigations focus on the geometry of the enolate and the subsequent transition states formed during the reaction with an electrophile (e.g., an aldehyde). nih.gov The selectivity is primarily determined by the energy difference between the competing diastereomeric transition states. The chiral auxiliary, in this case bearing a 2,3-dimethylphenyl group at the C4 position, enforces a specific conformation of the N-acyl group, which in turn directs the approach of the electrophile.
Key factors analyzed in these studies include:
Transition State Geometries: Calculations often model chair-like six-membered ring transition states, particularly for metal-chelated enolates (e.g., boron or titanium enolates). acs.orgnih.gov The models compare the relative energies of different arrangements, where substituents can occupy pseudo-equatorial or pseudo-axial positions. The lowest energy transition state corresponds to the major product diastereomer.
Steric Hindrance: The substituent on the oxazolidinone ring plays a crucial role in stereodifferentiation. The bulky 2,3-dimethylphenyl group is expected to effectively shield one face of the enolate. Computational models quantify the steric strain in different transition states, demonstrating that the electrophile will preferentially attack from the less hindered face. acs.org
Chelation vs. Non-Chelated Models: Depending on the reaction conditions (e.g., the Lewis acid used), both chelated and non-chelated transition state models are considered. acs.orgnih.gov Quantum chemical calculations can determine which pathway is energetically more favorable. For instance, studies on titanium-mediated aldol reactions have investigated both open and closed transition states to explain the formation of different aldol products. scielo.org.mx
Although specific data tables for 4-(2,3-dimethylphenyl)oxazolidin-2-one are not available in the surveyed literature, the general findings for Evans auxiliaries consistently show significant energy differences between the transition states leading to syn- and anti-products, which effectively rationalizes the high stereoselectivity observed experimentally. acs.orgnih.govresearchgate.net The improved interaction energy between the reactants in the lowest energy transition state is often identified as the key stabilizing factor. acs.org
Advanced Analytical Research Techniques for 4 2,3 Dimethylphenyl Oxazolidin 2 One and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 4-(2,3-Dimethylphenyl)oxazolidin-2-one. slideshare.netnih.gov Through various NMR experiments, detailed information about the molecular framework and the spatial arrangement of atoms can be obtained.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the dimethylphenyl group, the protons on the oxazolidinone ring, and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm), while aliphatic protons of the oxazolidinone ring and methyl groups appear in the upfield region. Spin-spin coupling between adjacent non-equivalent protons can provide valuable information about the connectivity of the atoms.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon of the oxazolidinone ring is expected to appear significantly downfield (around 150-180 ppm) due to the deshielding effect of the double-bonded oxygen atom. Aromatic carbons and the carbons of the oxazolidinone ring will also have characteristic chemical shifts.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further insight into the molecular structure by revealing correlations between different nuclei. ucsb.eduhmdb.canih.gov
COSY spectra show correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. This is particularly useful for assigning the signals of the protons on the oxazolidinone ring and confirming their relationship to each other.
HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. ucsb.eduhmdb.ca
The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound based on typical chemical shift ranges for similar structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C=O | - | ~158 |
| Aromatic CH | ~7.0-7.2 | ~125-138 |
| Oxazolidinone CH | ~5.0-5.5 | ~70-80 |
| Oxazolidinone CH₂ | ~4.0-4.5 | ~50-60 |
| Ar-CH₃ | ~2.2-2.4 | ~15-20 |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. sigmaaldrich.com For this compound, HPLC is crucial for assessing its purity and, given its chiral nature, for determining the enantiomeric excess (e.e.).
Purity Determination: A reversed-phase HPLC method, typically using a C18 column, can be employed to determine the purity of a sample of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary phase (C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A detector, such as a UV detector, monitors the eluent, and the purity of the compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.
Enantiomeric Excess Determination: Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Chiral HPLC is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess of a sample. nih.govmdpi.comnih.govmdpi.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.govmdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
A typical chiral HPLC method would involve the following parameters:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Chiralpak®) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a critical tool for confirming the molecular weight and elemental composition of this compound. mdpi.com
Mass Spectrometry (MS): In a typical MS experiment, the sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₃NO₂), the expected molecular weight is approximately 191.23 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the m/z ratio, allowing for the determination of the exact molecular formula of a compound. researchgate.netnih.gov This is because HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm that the experimentally measured mass is consistent with the theoretical exact mass of C₁₁H₁₃NO₂, which is 191.0946 g/mol .
| Technique | Information Obtained | Expected Value for C₁₁H₁₃NO₂ |
| MS | Molecular Weight | m/z ≈ 191.23 |
| HRMS | Exact Mass / Molecular Formula | m/z = 191.0946 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. st-andrews.ac.uknih.govresearchgate.netnih.govmdpi.com For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (the specific R or S arrangement at the stereocenter). ysu.am
Key crystallographic data that would be obtained include:
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.ukalfa-chemistry.compressbooks.publibretexts.orglibretexts.org Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. vscht.cznih.gov
For this compound, the IR spectrum would display characteristic absorption bands for the various functional groups present:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1700 cm⁻¹ corresponding to the carbonyl group of the oxazolidinone ring. nist.gov
C-N Stretch: A moderate absorption band in the region of 1200-1000 cm⁻¹ is indicative of the C-N bond in the ring.
C-O Stretch: An absorption band in the region of 1300-1000 cm⁻¹ would correspond to the C-O bond of the ester-like functionality within the oxazolidinone ring.
Aromatic C=C Stretches: Several bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the aromatic ring.
Aromatic and Aliphatic C-H Stretches: C-H stretching vibrations for the aromatic ring would appear above 3000 cm⁻¹, while those for the aliphatic portions (oxazolidinone ring and methyl groups) would appear just below 3000 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | 1750 - 1700 |
| Aromatic C=C | 1600 - 1450 |
| C-O Stretch | 1300 - 1000 |
| C-N Stretch | 1200 - 1000 |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
Future Research Directions and Untapped Potential of 4 2,3 Dimethylphenyl Oxazolidin 2 One
Exploration of Novel Catalytic Systems for Its Synthesis and Derivatization
The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent derivatization of 4-(2,3-Dimethylphenyl)oxazolidin-2-one. While traditional methods for creating the oxazolidinone core are well-documented, future efforts will likely focus on novel catalysts that offer improved yields, higher stereoselectivity, milder reaction conditions, and greater functional group tolerance.
Research into organocatalysis presents a promising avenue. For instance, theoretical studies on the synthesis of oxazolidinones have elucidated the mechanism of cascade reactions catalyzed by combinations like thiourea (B124793) and N,N-dimethylaminopyridine (DMAP). nih.govacs.org Exploring similar organocatalytic systems for the cyclization step in the synthesis of this compound could lead to more environmentally benign and metal-free synthetic routes.
Transition-metal catalysis also continues to offer new possibilities. Recent advancements in the synthesis of related oxazolidinone structures have employed a variety of metals, each with unique catalytic activities. organic-chemistry.org Future investigations could adapt these systems for the specific synthesis or N-arylation of this compound. organic-chemistry.org The exploration of earth-abundant metal catalysts, such as iron, is another key direction, potentially offering more cost-effective and sustainable processes. mdpi.com
A summary of potential catalytic systems for exploration is presented below.
| Catalyst Class | Specific Catalyst Example | Potential Application | Reference |
| Organocatalysts | Thiourea / DMAP | Stereoselective synthesis of the oxazolidinone ring | nih.govacs.org |
| Tetraarylphosphonium Salts | Coupling of isocyanates and epoxides | organic-chemistry.org | |
| Transition-Metal Catalysts | Palladium(II) Acetate / n-Bu₄NOAc | Synthesis from propargylic precursors | organic-chemistry.org |
| Gold(I) Complexes | Rearrangement of propargylic carbamates | organic-chemistry.org | |
| Copper(I) Complexes | N-arylation with aryl iodides | organic-chemistry.org | |
| Chiral Organoselenium Compounds | Enantioselective synthesis from N-Boc amines and alkenes | organic-chemistry.org |
Development of Integrated Flow Chemistry Approaches
The transition from batch processing to continuous flow chemistry represents a significant opportunity for the synthesis and derivatization of this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivity, and safety. researchgate.net
A key area for future research is the development of heterogeneous catalysts optimized for flow reactors. For example, the use of a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst in a packed-bed reactor has been demonstrated for the continuous synthesis of 2-oxazolidones over extended periods without significant loss of activity. rsc.org Adapting this approach for the synthesis of this compound could enable efficient, scalable production.
Furthermore, integrated multi-step flow systems could streamline the entire synthetic sequence, from starting materials to the final acylated chiral auxiliary, without the need for intermediate purification steps. researchgate.net Such a system would involve sequential reactor coils or columns, each containing the appropriate reagents or immobilized catalysts to perform a specific transformation. researchgate.netacs.org Recent work in photoredox catalysis has also shown that combining N-centered radical generation with flow chemistry can be effective for creating C-N bonds, a strategy that could be applied to the derivatization of the oxazolidinone nitrogen. unimi.it
Application in the Synthesis of Complex Natural Products and Advanced Intermediates (excluding any clinical/pharmacological end-use)
The primary utility of chiral oxazolidinones lies in their application as auxiliaries for asymmetric synthesis. researchgate.netnih.gov The unique 2,3-dimethylphenyl substituent of this compound may offer distinct stereochemical control in reactions such as aldol (B89426) additions, alkylations, and conjugate additions. Future research should focus on systematically evaluating its performance in the synthesis of complex, stereochemically rich molecules that serve as advanced intermediates for larger synthetic targets.
One area of potential is in the construction of polyketide fragments, which are common motifs in many complex natural products. The stereodirecting power of the auxiliary could be harnessed to set multiple stereocenters in a single reaction or in a short sequence of reactions. For instance, its use in asymmetric aldol and Curtius reaction sequences could provide rapid access to functionalized 4,5-disubstituted oxazolidin-2-one building blocks. nih.govresearchgate.net
Another application lies in the synthesis of non-proteinogenic amino acids or chiral lactams, which are valuable intermediates. nih.gov Intramolecular cyclization of N-acylated oxazolidinones can lead to the formation of functionalized lactam rings with high diastereoselectivity. nih.gov Research into these transformations using this compound could yield novel and efficient routes to these important synthetic precursors. The auxiliary has also shown potential in promoting Nazarov cyclizations for the asymmetric synthesis of cyclopentyls bearing multiple quaternary stereocenters. rsc.org
Investigation of Its Role in Materials Science (excluding properties)
The incorporation of well-defined chiral structures into macromolecules is a burgeoning field in materials science. This compound can serve as a valuable chiral monomer or a chiral directing agent in the synthesis of novel polymers.
Future research could explore the stereospecific polymerization of vinyl or acryloyl monomers functionalized with this compound. Such polymerizations have been shown to produce highly isotactic polymers. acs.org The presence of the chiral auxiliary on each repeating unit can induce the formation of stable, one-handed helical conformations in the polymer backbone, creating materials with global chirality from local stereocenters. acs.org
Another untapped area is the development of polymer-supported versions of this compound for use in solid-phase organic synthesis. nih.govbath.ac.uk By attaching the auxiliary to a resin, such as a Merrifield resin, it can be used in diastereoselective reactions where the product is easily separated from the auxiliary by simple filtration. nih.gov This approach facilitates purification and allows for the recovery and reuse of the valuable chiral auxiliary, aligning with the principles of green chemistry.
| Application Area | Research Direction | Potential Outcome | Reference |
| Polymer Synthesis | Isospecific cationic polymerization of vinyl monomers | Optically active, isotactic polymers with helical structures | acs.org |
| Solid-Phase Synthesis | Immobilization on a polymer support (e.g., Merrifield resin) | Reusable chiral auxiliary for asymmetric synthesis | nih.govbath.ac.uk |
Advanced Theoretical Predictions for Directed Synthesis
Computational chemistry and theoretical modeling are powerful tools for accelerating the development of new synthetic methods. For this compound, advanced theoretical predictions can provide deep mechanistic insights and guide the rational design of experiments.
Density Functional Theory (DFT) can be employed to model the transition states of key reactions, such as N-acylation and subsequent diastereoselective transformations. nih.govacs.org By calculating the energy barriers for different reaction pathways and diastereomeric outcomes, researchers can predict the stereoselectivity of a reaction under various conditions and with different Lewis acid catalysts. This in silico screening can identify the most promising conditions before any experiments are conducted, saving time and resources. nih.gov
Furthermore, computational studies can be used to design novel catalysts specifically tailored for this auxiliary. By modeling the interaction between the chiral auxiliary and various potential catalysts, it is possible to design catalytic systems that maximize stereochemical induction. rsc.org This computationally-led catalyst design is a frontier in asymmetric synthesis. Theoretical calculations can also elucidate complex reaction mechanisms that are difficult to probe experimentally, as demonstrated in the reassessment of rearrangement mechanisms in oxazolidinone synthesis. acs.org
Q & A
Q. What synthetic methodologies are most effective for synthesizing 4-(2,3-Dimethylphenyl)oxazolidin-2-one, and how can reaction conditions be optimized?
The palladium-catalyzed cyclization of 2,3-allenyl amines with propargylic carbonates is a robust method for oxazolidin-2-one synthesis, achieving yields of 70–92%. Key parameters include temperature control (60–80°C) and in situ CO₂ utilization from propargylic carbonates, which directly incorporates into the oxazolidinone ring. Solvent choice (e.g., THF or DMF) and catalyst loading (2–5 mol% Pd(PPh₃)₄) significantly impact yield .
Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–O bond lengths ~1.34 Å, C–N ~1.45 Å in oxazolidinone derivatives) .
- NMR : H and C NMR confirm substituent positioning; the 2,3-dimethylphenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and methyl resonances (δ 2.1–2.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 234.112 for C₁₁H₁₃NO₂) .
Q. How does the 2,3-dimethylphenyl substituent influence the compound’s electronic and steric properties?
The substituent’s electron-donating methyl groups increase electron density on the oxazolidinone ring, enhancing nucleophilic reactivity at the carbonyl group. Steric hindrance from ortho-methyl groups reduces rotational freedom, stabilizing specific conformations critical for chiral auxiliary applications .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental structural data (e.g., bond lengths, dihedral angles)?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compare with X-ray data. For example, discrepancies in dihedral angles (>5°) may arise from crystal packing forces not modeled in silico. Hybrid methods (e.g., ONIOM) partition the molecule to account for bulky substituent effects .
Q. What strategies improve stereochemical control in asymmetric syntheses using oxazolidinone auxiliaries?
Fluorous oxazolidinones (e.g., 4-benzyl-5-heptadecafluorooctyl derivatives) enable phase-tagging for facile purification. Chiral induction relies on steric bulk at C4/C5 positions; enantiomeric excess (ee) >95% is achievable using (4S,5S)-configured auxiliaries with Grignard or alkylation reagents .
Q. How can researchers investigate biological activity, such as TRPC channel modulation by this compound?
- In vitro assays : Calcium imaging in HEK293 cells expressing recombinant TRPC3/6/7 channels. Dose-response curves (1–100 μM) identify EC₅₀ values.
- Structure-activity relationship (SAR) : Modifying the oxazolidinone’s aryl group (e.g., 4-fluorophenyl vs. 2,3-dimethylphenyl) alters potency. TRPC6 activation by 2,3-dimethylphenyl derivatives shows EC₅₀ ~15 μM .
Q. What analytical workflows address contradictory data in reaction yields or byproduct formation?
- HPLC-MS : Monitors reaction progress and identifies intermediates (e.g., over-oxidation byproducts).
- Kinetic studies : Variable-temperature NMR (VT-NMR) or stopped-flow spectroscopy quantifies rate constants for competing pathways (e.g., cyclization vs. dimerization) .
Methodological Tables
Table 1. Key X-ray Crystallographic Data for Oxazolidinone Derivatives
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–O bond length | 1.34 ± 0.02 | |
| C–N bond length | 1.45 ± 0.03 | |
| Dihedral angle (C4–C5) | 12.5° ± 1.2° |
Table 2. Optimization of Pd-Catalyzed Cyclization
| Condition | Yield (%) |
|---|---|
| Pd(PPh₃)₄ (5 mol%) | 92 |
| THF, 80°C | 85 |
| DMF, 60°C | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
